1-(Chloromethyl)-2-fluoro-3-nitrobenzene
Overview
Description
1-(Chloromethyl)-2-fluoro-3-nitrobenzene is an aromatic compound characterized by the presence of a chloromethyl group, a fluorine atom, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the chloromethylation of 2-fluoro-3-nitrobenzene using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide . The reaction is typically carried out in a solvent like dichloromethane at low temperatures to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts such as zinc chloride or aluminum chloride may be employed to facilitate the chloromethylation reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding substituted derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The chloromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed:
- Substituted derivatives with various functional groups replacing the chloromethyl group.
- Amino derivatives from the reduction of the nitro group.
- Carboxylic acids from the oxidation of the chloromethyl group.
Scientific Research Applications
1-(Chloromethyl)-2-fluoro-3-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to the presence of the fluorine atom.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-fluoro-3-nitrobenzene involves its reactivity towards various nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways. The fluorine atom can influence the compound’s reactivity and stability through its electron-withdrawing effects.
Comparison with Similar Compounds
1-(Chloromethyl)-2-fluoro-4-nitrobenzene: Similar structure but with the nitro group in a different position.
1-(Chloromethyl)-3-fluoro-2-nitrobenzene: Similar structure but with the fluorine and nitro groups in different positions.
1-(Chloromethyl)-2,4-dinitrobenzene: Contains an additional nitro group.
Uniqueness: 1-(Chloromethyl)-2-fluoro-3-nitrobenzene is unique due to the specific positioning of the chloromethyl, fluorine, and nitro groups on the benzene ring. This arrangement imparts distinct reactivity and properties compared to other similar compounds. The presence of the fluorine atom can enhance the compound’s stability and influence its interactions with biological targets.
Properties
IUPAC Name |
1-(chloromethyl)-2-fluoro-3-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKUTYKGLMWRNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652030 | |
Record name | 1-(Chloromethyl)-2-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020718-00-6 | |
Record name | 1-(Chloromethyl)-2-fluoro-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020718-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Chloromethyl)-2-fluoro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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